

Lenvatinib Drug-Drug Interaction Studies: A Technical Support Resource

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Compound of Interest

Compound Name: *Denfivontinib*

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on lenvatinib drug-drug interaction (DDI) studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: We are planning a study with a potent CYP3A4 inhibitor and lenvatinib. What is the expected impact on lenvatinib pharmacokinetics?

A1: Co-administration of a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, such as ketoconazole, is expected to cause a modest increase in lenvatinib exposure. A clinical study in healthy volunteers showed that co-administration of ketoconazole (400 mg once daily for 18 days) with a single 5 mg dose of lenvatinib resulted in a slight increase in lenvatinib's AUC (Area Under the Curve) and C_{max} (Maximum Concentration)[1][2]. While the increase in AUC was not considered clinically significant, the C_{max} increase slightly exceeded the upper bound for bioequivalence[1][2]. Therefore, while a dose adjustment of lenvatinib may not be necessary, careful monitoring for potential adverse events is recommended when co-administered with strong CYP3A4 inhibitors.

Q2: Our research involves the co-administration of lenvatinib with a CYP3A4 and P-gp inducer. How will this affect lenvatinib's pharmacokinetic profile?

A2: The co-administration of a strong CYP3A4 and P-gp inducer, like rifampicin, is expected to cause a minor decrease in lenvatinib exposure. A study in healthy volunteers demonstrated that multiple doses of rifampicin (600 mg daily for 21 days) decreased the total AUC of a single 24 mg dose of lenvatinib by 18%^[3]. Interestingly, single-dose rifampicin, which primarily acts as a P-gp inhibitor, increased the total AUC of lenvatinib by 31%^[3]. The inducing effect of multiple-dose rifampicin appears to partially counteract the initial inhibitory effect on P-gp. Given the modest decrease in exposure with strong inducers, a dose adjustment of lenvatinib is generally not considered necessary, but awareness of this potential interaction is important for interpreting pharmacokinetic data.

Q3: We are designing a clinical trial where patients may be taking gastric acid-reducing agents (e.g., proton pump inhibitors, H2 blockers). Is there a significant drug-drug interaction with lenvatinib?

A3: Based on available information, the co-administration of gastric acid-reducing agents is not expected to have a clinically significant effect on lenvatinib exposure. While the solubility of some tyrosine kinase inhibitors is pH-dependent, a dedicated clinical study on this interaction for lenvatinib has not been widely published. However, the prescribing information for lenvatinib does not list any contraindications or dose adjustments for co-administration with acid-reducing agents. It is always advisable to monitor for any unexpected changes in efficacy or tolerability in patients receiving concomitant acid-reducing therapies.

Q4: Can lenvatinib be co-administered with standard chemotherapy agents like carboplatin and paclitaxel without significant pharmacokinetic interactions?

A4: Yes, a phase 1 clinical trial in patients with non-small-cell lung cancer demonstrated that lenvatinib can be co-administered with carboplatin and paclitaxel without a significant impact on the pharmacokinetics of any of the individual drugs. This suggests that this combination can be used without dose adjustments due to pharmacokinetic interactions.

Quantitative Data Summary

Table 1: Effect of Ketoconazole on Lenvatinib Pharmacokinetics

Pharmacokinetic Parameter	Lenvatinib Alone (5 mg)	Lenvatinib + Ketoconazole (400 mg)	Geometric Mean Ratio (90% CI)
AUC _{0-inf} (ng·h/mL)	1409	1634	1.15 (1.05, 1.26)
C _{max} (ng/mL)	144.5	175.5	1.19 (1.06, 1.34)

Data from a study in 18 healthy volunteers.[\[1\]](#)[\[2\]](#)

Table 2: Effect of Rifampicin on Lenvatinib Pharmacokinetics

Pharmacokinetic Parameter	Lenvatinib Alone (24 mg)	Lenvatinib + Single-Dose Rifampicin (600 mg)	Lenvatinib + Multiple-Dose Rifampicin (600 mg)
Total Lenvatinib AUC _{0-inf} (% Change)	-	+31%	-18%
Free Lenvatinib AUC _{0-inf} (% Change)	-	+32%	-9%
Total Lenvatinib C _{max} (% Change)	-	+31%	0%
Free Lenvatinib C _{max} (% Change)	-	+31%	+8.7%

Data from a study in 15 healthy volunteers.[\[3\]](#)

Experimental Protocols

1. Lenvatinib and Ketoconazole Interaction Study

- Study Design: A Phase 1, single-center, randomized, open-label, two-period, crossover study.
- Participants: 18 healthy adult volunteers (18-55 years of age).

- Methodology:
 - Participants were randomized to one of two treatment sequences: ketoconazole followed by placebo, or placebo followed by ketoconazole.
 - In the first period, participants received either ketoconazole (400 mg) or placebo orally once daily for 18 days.
 - On day 5 of the first period, a single oral dose of lenvatinib (5 mg) was administered.
 - A washout period followed.
 - In the second period, participants received the alternate treatment (ketoconazole or placebo) for 18 days, with a single 5 mg oral dose of lenvatinib on day 5.
 - Serial blood samples were collected up to 336 hours post-lenvatinib dose in each period to determine the plasma concentrations of lenvatinib.
- Bioanalysis: Lenvatinib plasma concentrations were measured using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

2. Lenvatinib and Rifampicin Interaction Study

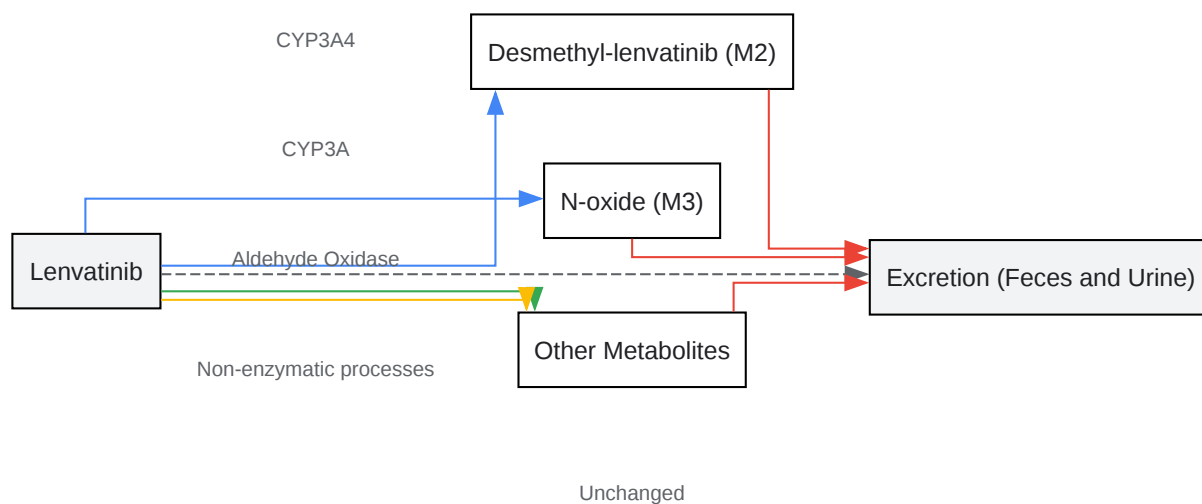
- Study Design: A Phase 1, open-label, single-sequence, three-period study.
- Participants: 15 healthy adult volunteers.
- Methodology:
 - Period 1 (Lenvatinib Alone): Participants received a single oral dose of lenvatinib (24 mg).
 - Period 2 (P-gp Inhibition): After a washout period, participants received a single oral dose of rifampicin (600 mg) followed one hour later by a single oral dose of lenvatinib (24 mg).
 - Period 3 (CYP3A4/P-gp Induction): After another washout period, participants received rifampicin (600 mg) orally once daily for 21 days. On day 15 of rifampicin administration, a single oral dose of lenvatinib (24 mg) was co-administered.

- Serial blood samples were collected after each lenvatinib administration to measure plasma concentrations of total and free lenvatinib.
- Bioanalysis: Plasma concentrations of lenvatinib were determined using a validated HPLC-MS/MS method.

3. Lenvatinib with Carboplatin and Paclitaxel Combination Study

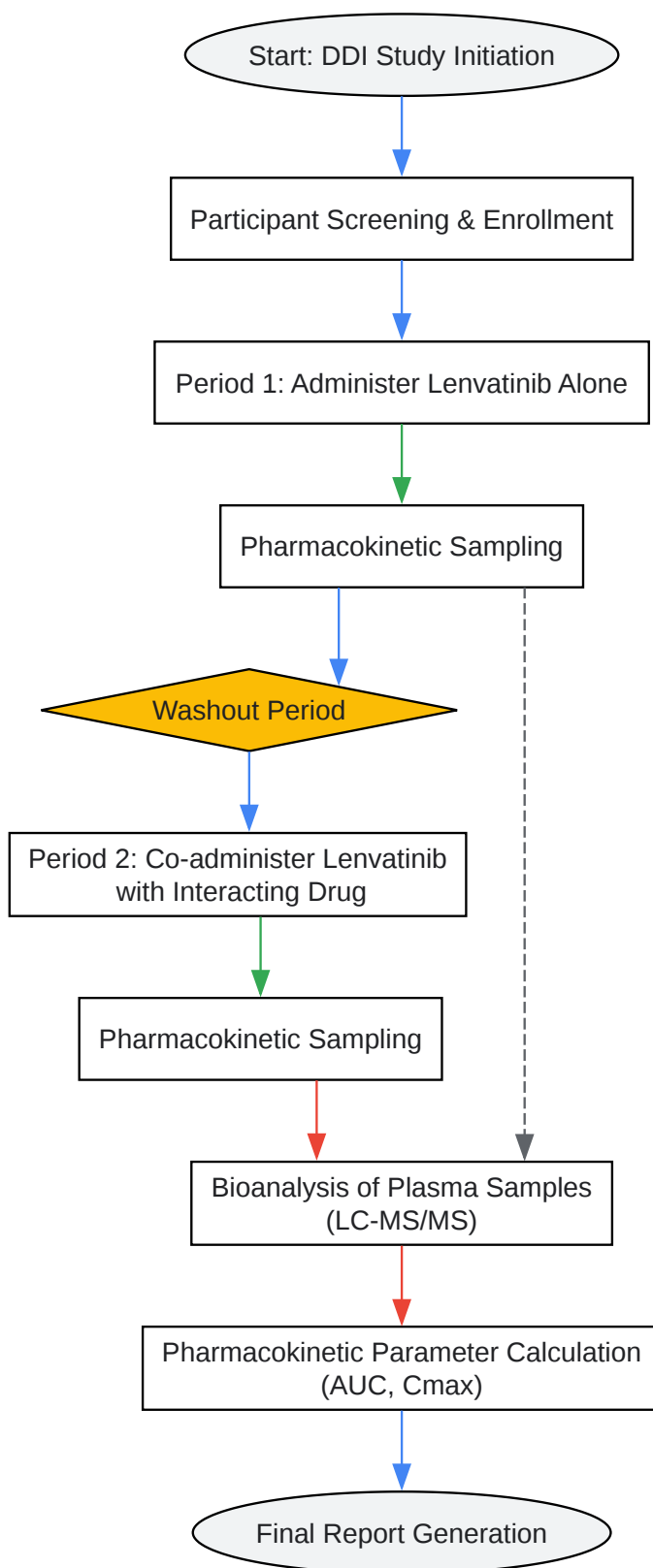
- Study Design: A Phase 1, open-label, dose-escalation study.
- Participants: Patients with advanced or metastatic non-small-cell lung cancer.
- Methodology:
 - Patients received lenvatinib orally twice daily continuously in 21-day cycles.
 - Carboplatin (AUC 6 mg/mL·min) and paclitaxel (200 mg/m²) were administered intravenously on day 1 of each cycle.
 - The dose of lenvatinib was escalated in different cohorts of patients to determine the maximum tolerated dose (MTD).
 - Pharmacokinetic blood samples for lenvatinib, carboplatin, and paclitaxel were collected on day 1 and day 15 of the first cycle.
- Bioanalysis: Plasma concentrations of the three drugs were measured using validated analytical methods.

Visualizations



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Caption: Simplified metabolic pathway of lenvatinib.



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Caption: General workflow for a lenvatinib drug-drug interaction study.

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References

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